molecular formula C12H13NO2 B8569522 5-(4-Cyanophenyl)pentanoic acid

5-(4-Cyanophenyl)pentanoic acid

カタログ番号: B8569522
分子量: 203.24 g/mol
InChIキー: RJJISMTUBQJBPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Cyanophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-cyanophenyl group at the fifth carbon. The cyanophenyl moiety confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its synthesis typically involves coupling reactions or functional group transformations, as inferred from similar compounds .

特性

分子式

C12H13NO2

分子量

203.24 g/mol

IUPAC名

5-(4-cyanophenyl)pentanoic acid

InChI

InChI=1S/C12H13NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h5-8H,1-4H2,(H,14,15)

InChIキー

RJJISMTUBQJBPK-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CCCCC(=O)O)C#N

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of Pentanoic Acid Derivatives

Compound Name Substituent(s) Biological Target/Activity Key Data Reference
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino group PCP receptor binding (antibody generation) IC50: 1.9–51.6 nM; correlates with pharmacological assays
5-Amino-4-(4-chlorophenyl)pentanoic acid (homologue of baclofen) 4-Chlorophenyl, amino group GABAB receptor (weak antagonist) IC50: 7.4 µM (vs. 0.14 µM for baclofen)
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropyl-pentylamino Cholecystokinin antagonist (pancreatitis models) ED50: 9–80 µmol/kg
5-(4'-Amidinophenoxy)pentanoic acid Amidinophenoxy group Metabolite of pentamidine (antiprotozoal drug) 15% recovered as parent drug after 4h
SEN15924 (WAY-361789) Acetyl diazepane, pyrazolamide α7 nicotinic acetylcholine receptor agonist Full agonist; improves cognition in rodent models

Key Observations :

  • Substituent Impact: The 4-cyanophenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 5-(4-Bromophenyl)pentanoic acid ) due to the electron-withdrawing cyano group.

Key Observations :

  • Metabolism: Unlike 5-(4'-Amidinophenoxy)pentanoic acid, which undergoes conjugation (sulfation/glucuronidation) , the cyanophenyl variant may resist rapid clearance due to its non-polar substituent.
  • Synthesis: Selenyl and thio-substituted analogs (e.g., 5-(Phenylselanyl)pentanoic acid ) require specialized reducing agents, whereas the cyanophenyl derivative likely employs milder coupling conditions.

Therapeutic Potential and Limitations

  • Antibody Development: The 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid hapten successfully mimicked pharmacologically active features of arylcyclohexylamines, suggesting that 5-(4-Cyanophenyl)pentanoic acid could serve as a hapten for antibody generation against cyanophenyl-containing drugs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。